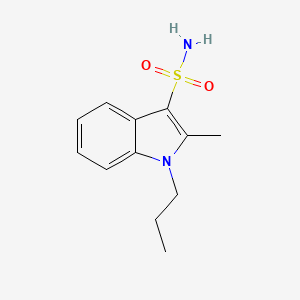
2-methyl-1-propyl-1H-indole-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1-propyl-1H-indole-3-sulfonamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities . This compound, specifically, features a sulfonamide group attached to the indole ring, which can enhance its biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-methyl-1-propyl-1H-indole with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-1-propyl-1H-indole-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sulfonyl chlorides in the presence of bases like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2-methyl-1-propyl-1H-indole-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which 2-methyl-1-propyl-1H-indole-3-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-1-propyl-1H-indole-3-carboxamide
- 2-methyl-1-propyl-1H-indole-3-sulfonic acid
- 2-methyl-1-propyl-1H-indole-3-sulfonyl chloride
Uniqueness
What sets 2-methyl-1-propyl-1H-indole-3-sulfonamide apart from similar compounds is its specific sulfonamide group, which can enhance its biological activity and make it a more potent inhibitor of certain enzymes .
Propiedades
Fórmula molecular |
C12H16N2O2S |
|---|---|
Peso molecular |
252.33 g/mol |
Nombre IUPAC |
2-methyl-1-propylindole-3-sulfonamide |
InChI |
InChI=1S/C12H16N2O2S/c1-3-8-14-9(2)12(17(13,15)16)10-6-4-5-7-11(10)14/h4-7H,3,8H2,1-2H3,(H2,13,15,16) |
Clave InChI |
VPJBZUUBEJLEAN-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=C(C2=CC=CC=C21)S(=O)(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Methylphenyl)sulfanyl]propan-2-one](/img/structure/B13184637.png)
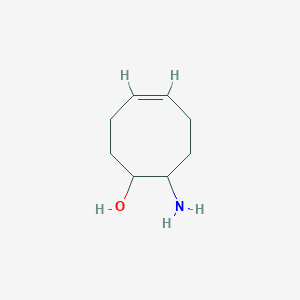
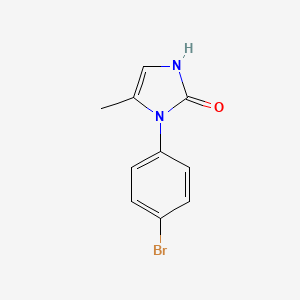
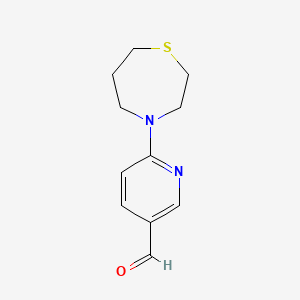
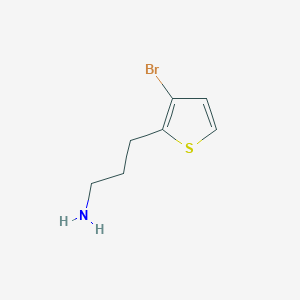
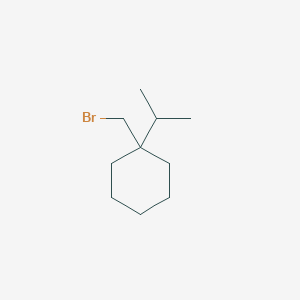
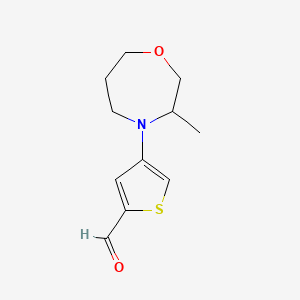
![2-[(4-Methylphenyl)sulfonyl]cyclohexanamine](/img/structure/B13184674.png)
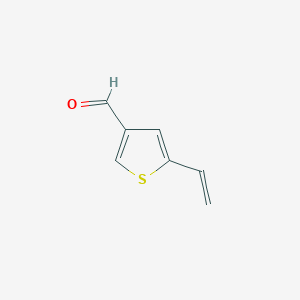
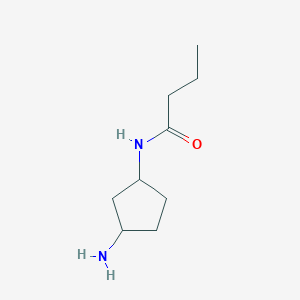
![3-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13184696.png)
![2-{[3-(Methylsulfanyl)phenyl]methoxy}acetic acid](/img/structure/B13184699.png)
![[1-(Aminomethyl)-3-methylcyclopentyl]methanol](/img/structure/B13184701.png)
![4,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13184710.png)
